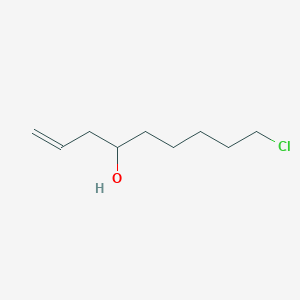

1-Nonen-4-ol, 9-chloro-

Description

Overview of Aliphatic Unsaturated Alcohols in Organic Chemistry

Aliphatic unsaturated alcohols are organic compounds that contain one or more double or triple bonds in their carbon chain and at least one hydroxyl group. mmsl.cz These compounds can be thought of as derivatives of alkenes or alkynes where a hydrogen atom has been replaced by a hydroxyl group. mmsl.cz The presence of both the hydroxyl group and the carbon-carbon unsaturation makes them versatile building blocks in organic synthesis.

The hydroxyl group renders the molecule polar and allows for the formation of hydrogen bonds, which influences properties like boiling point and solubility. wikipedia.org The unsaturated bond, on the other hand, is a site of high electron density, making it susceptible to electrophilic addition and other reactions. The chemical properties of a specific aliphatic unsaturated alcohol are determined by the length of the carbon chain, and the number and position of the double or triple bonds and hydroxyl groups. mmsl.cz Industrially important unsaturated alcohols include allyl alcohol and geraniol. wikipedia.org Many are also found in nature, acting as flavor components or semiochemicals like pheromones. researchgate.net

Significance of Organohalogen Compounds as Synthetic Intermediates

Organohalogen compounds, which contain at least one carbon-halogen bond, are of immense importance in organic chemistry, serving as pivotal synthetic intermediates. britannica.com The halogen atom is considered a functional group, and its transformations are among the most critical in chemical synthesis. britannica.com Their utility stems from the halogen's ability to act as a good leaving group in nucleophilic substitution reactions and to facilitate the formation of organometallic reagents (e.g., Grignard and organolithium reagents).

These compounds are instrumental in forming new carbon-carbon and carbon-heteroatom bonds, which is a fundamental aspect of constructing more complex molecules. tsijournals.com They are widely used in the production of pharmaceuticals, agrochemicals, dyes, polymers, and other specialty chemicals. britannica.comingentaconnect.com While over 2,000 organohalogens occur naturally, a vast number are synthesized for industrial applications. britannica.combritannica.com The introduction of a halogen atom into an organic molecule can be achieved through various methods, and its presence allows for subsequent chemical modifications, making organohalogens a cornerstone of modern synthetic chemistry. ingentaconnect.comcas.cn

Contextualization of 1-Nonen-4-ol (B1595558), 9-chloro- within Chemical Research

1-Nonen-4-ol, 9-chloro- is a specific example of a halogenated olefinic alcohol. Its structure combines the key features discussed above: a nine-carbon chain, a double bond between carbons 1 and 2, a hydroxyl group at carbon 4, and a chlorine atom at carbon 9. This unique combination of functional groups suggests its potential as a versatile intermediate in organic synthesis.

The terminal chlorine atom provides a reactive site for nucleophilic substitution or elimination reactions, while the secondary alcohol can undergo oxidation to a ketone or esterification. The isolated double bond can participate in addition reactions. This trifunctional nature allows for a range of potential chemical transformations, making it a valuable building block for creating more complex molecules with potential applications in pharmaceuticals or agrochemicals. ontosight.ai While specific, in-depth research on 1-Nonen-4-ol, 9-chloro- is not extensively documented in publicly available literature, its structural motifs are found in intermediates used in the synthesis of complex natural products and other target molecules. acs.org For instance, related chloroalcohols are precursors in the synthesis of compounds like chlorosulfolipids. acs.org

Table 1: Chemical and Physical Properties of 1-Nonen-4-ol, 9-chloro-

| Property | Value |

|---|---|

| CAS Number | 670227-74-4 |

| Molecular Formula | C9H17ClO |

| Molecular Weight | 176.68 g/mol |

| LogP | 2.72260 |

| PSA | 20.23000 |

This data is compiled from chemical databases. chemsrc.com

Research Gaps and Future Directions in Halogenated Nonenol Chemistry

The chemistry of halogenated nonenols, including 1-Nonen-4-ol, 9-chloro-, represents an area with significant potential for further exploration. A clear research gap exists in the detailed investigation of the synthesis, reactivity, and potential applications of this specific compound and its isomers. regulations.gov

Future research could focus on several key areas:

Efficient and Stereoselective Synthesis: Developing novel, efficient, and stereoselective methods for the synthesis of 1-Nonen-4-ol, 9-chloro- would be a valuable contribution. This could involve exploring different starting materials and catalytic systems.

Exploration of Reactivity: A systematic study of the reactivity of the different functional groups within the molecule would be beneficial. This includes investigating the chemoselectivity of reactions targeting the alcohol, the double bond, or the chloro-group.

Application in Target-Oriented Synthesis: Investigating the use of 1-Nonen-4-ol, 9-chloro- as a key intermediate in the synthesis of biologically active compounds or novel materials could uncover new applications.

Biocatalysis: The use of enzymes, such as halogenases or alcohol dehydrogenases, for the synthesis or transformation of halogenated nonenols is an emerging area that could offer greener and more selective chemical processes. tsijournals.comeuropa.eu

Addressing these research gaps will not only expand our fundamental understanding of the chemistry of halogenated olefinic alcohols but also potentially lead to the development of new synthetic methodologies and valuable chemical products.

Structure

3D Structure

Properties

CAS No. |

670227-74-4 |

|---|---|

Molecular Formula |

C9H17ClO |

Molecular Weight |

176.68 g/mol |

IUPAC Name |

9-chloronon-1-en-4-ol |

InChI |

InChI=1S/C9H17ClO/c1-2-6-9(11)7-4-3-5-8-10/h2,9,11H,1,3-8H2 |

InChI Key |

MOFMEPHHWOBYOA-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC(CCCCCCl)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 Nonen 4 Ol, 9 Chloro

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. youtube.com For 1-Nonen-4-ol (B1595558), 9-chloro-, two primary disconnections are considered, as illustrated below. These disconnections break the molecule down into key fragments that can be assembled using reliable bond-forming reactions.

Scheme 1: Retrosynthetic Analysis of 1-Nonen-4-ol, 9-chloro-

Disconnection A (C3-C4 bond): This disconnection points to an aldol-type or Grignard addition. The molecule can be seen as the product of adding a three-carbon nucleophile (allyl synthon) to a six-carbon electrophile containing the chloro- and aldehyde functionalities.

Disconnection B (C4-C5 bond): This approach suggests olefination reactions like the Wittig or Horner-Wadsworth-Emmons (HWE) reaction, or olefin metathesis. Here, the double bond is formed by coupling a four-carbon fragment already containing the hydroxyl group with a five-carbon fragment.

Approaches to the Alkene Moiety with Remote Halogenation

The formation of the C1-C2 double bond in conjunction with the remote chloro-substituent can be achieved through several powerful synthetic methods.

Olefin Metathesis Strategies

Olefin metathesis is a versatile reaction for the formation of carbon-carbon double bonds. wikipedia.org Cross-metathesis (CM) between two smaller olefins is a direct approach. In this case, a cross-metathesis reaction between 6-chloro-1-hexene (B1581537) and an appropriate vinyl-containing alcohol fragment could be envisioned. However, a more plausible route involves the cross-metathesis of a terminal alkene, such as 7-chloro-1-heptene, with acrolein, followed by reduction of the aldehyde. A more direct, albeit potentially challenging, strategy would be the cross-metathesis of two terminal olefins, such as 1-butene-4-ol and 7-chloro-1-heptene, catalyzed by a ruthenium-based catalyst like a Grubbs catalyst. nih.govsigmaaldrich.com

Kinetically controlled E-selective cross-metathesis can be achieved with specific catalysts, which could be relevant if stereochemical control of the double bond were desired, although for a terminal alkene this is not a factor. nih.gov The use of chlorinated or aromatic solvents is common, and additives may be required to prevent side reactions. sigmaaldrich.comnih.gov

Table 1: Representative Olefin Cross-Metathesis Reactions

| Entry | Olefin 1 | Olefin 2 | Catalyst (mol%) | Solvent | Product | Yield (%) | Ref |

|---|---|---|---|---|---|---|---|

| 1 | Terminal Olefin | E-1,2-dichloroethene | Mo-1a (5.0) | Toluene | E-Alkenyl chloride | 70 | nih.gov |

This table presents illustrative examples of olefin metathesis and not the direct synthesis of the target compound.

Wittig and Horner-Wadsworth-Emmons Olefination Routes

The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are cornerstone methods for alkene synthesis from carbonyl compounds. masterorganicchemistry.comlibretexts.org For the synthesis of 1-Nonen-4-ol, 9-chloro-, this would typically involve the reaction of an aldehyde with a phosphorus ylide or a phosphonate (B1237965) carbanion.

A plausible route would start with 8-chloro-1-octanal. This aldehyde could be reacted with the ylide generated from methyltriphenylphosphonium (B96628) bromide. The hydroxyl group would need to be introduced in a separate step, or protected if already present on the aldehyde.

The HWE reaction, which typically uses a phosphonate-stabilized carbanion, offers advantages such as the easy removal of the phosphate (B84403) byproduct and often provides excellent E-selectivity for disubstituted alkenes. wikipedia.orgorganic-chemistry.org For a terminal alkene, this selectivity is not a concern. The reaction begins with the deprotonation of a phosphonate to form a carbanion, which then attacks the aldehyde. wikipedia.org

Table 2: Comparison of Wittig and HWE Reactions

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons Reaction |

|---|---|---|

| Phosphorus Reagent | Phosphonium ylide | Phosphonate carbanion |

| Reactivity | Reacts with aldehydes and ketones | More nucleophilic; reacts with aldehydes and ketones |

| Stereoselectivity | Varies (can be Z or E selective) | Generally E-selective for stabilized ylides |

| Byproduct Removal | Triphenylphosphine oxide (often difficult) | Dialkylphosphate salt (water-soluble) |

Alkyne Reduction Methods

An alternative strategy involves the partial reduction of a corresponding alkyne. A suitable precursor would be 9-chloro-1-nonyn-4-ol. The terminal alkyne can be selectively reduced to a terminal alkene.

Catalytic hydrogenation using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) is a standard method for the syn-hydrogenation of alkynes to yield cis-alkenes. pressbooks.pubyoutube.com For a terminal alkyne, this would produce the desired terminal alkene. Another method is the reduction using sodium metal in liquid ammonia, which typically yields trans-alkenes from internal alkynes but can also be used for terminal alkyne reduction. youtube.com

The synthesis of the alkyne precursor itself could be achieved through the dehydrohalogenation of a vicinal or geminal dihalide. jove.com

Introduction of the Hydroxyl Group

The secondary alcohol at the C4 position is a key functional group. Its introduction can be achieved through nucleophilic addition to a carbonyl group.

Aldol (B89426) Addition and Related Carbonyl Chemistry

The aldol reaction is a fundamental carbon-carbon bond-forming reaction that creates a β-hydroxy carbonyl compound. wikipedia.orgorganic-chemistry.org A retrosynthetic disconnection at the C3-C4 bond suggests an aldol-type addition. For example, the enolate of acetone (B3395972) could be added to 7-chloroheptanal. This would yield a β-hydroxy ketone, which would then require reduction of the ketone and dehydration followed by selective hydrogenation of the internal double bond, making this a less direct route.

A more direct approach is the addition of an allyl nucleophile to an aldehyde. The reaction of allylmagnesium bromide with 6-chlorohexanal (B1582999) would directly yield the core structure of 1-Nonen-4-ol, 9-chloro-. uiowa.edu

The Mukaiyama aldol reaction is a Lewis acid-catalyzed reaction between a silyl (B83357) enol ether and a carbonyl compound. wikipedia.org This reaction offers good control over regioselectivity and stereoselectivity. researchgate.net A potential application here would involve the reaction of a silyl enol ether of a ketone with a chlorinated aldehyde in the presence of a Lewis acid like titanium tetrachloride (TiCl₄). This would form a protected β-hydroxy ketone, which would then require further functional group manipulations.

Table 3: Illustrative Aldol-Type Reaction Conditions

| Reaction Type | Nucleophile | Electrophile | Catalyst/Conditions | Product Type | Ref |

|---|---|---|---|---|---|

| Grignard Addition | Allylmagnesium bromide | Aldehyde | Et₂O, -10°C to rt | Secondary allylic alcohol | uiowa.edu |

| Mukaiyama Aldol | Silyl enol ether | Aldehyde | TiCl₄, CH₂Cl₂, -78°C | β-hydroxy ketone (protected) | wikipedia.org |

| Base-Catalyzed Aldol | Ketone enolate | Aldehyde | Base (e.g., NaOH) | β-hydroxy ketone | wikipedia.orgorganic-chemistry.org |

This table provides general conditions for aldol-type reactions.

Reduction of Carbonyl Precursors

A direct and reliable method for the synthesis of 1-Nonen-4-ol, 9-chloro- involves the reduction of its corresponding carbonyl precursor, 9-chloro-1-nonen-4-one. This ketone contains the complete carbon skeleton and the requisite chloro and alkene functionalities. The transformation of the ketone to the secondary allylic alcohol is a standard procedure in organic synthesis, typically achieved with high efficiency using various reducing agents.

The choice of reducing agent can be critical, especially concerning chemoselectivity. Reagents must selectively reduce the ketone in the presence of the terminal alkene and the alkyl chloride. Metal borohydrides are commonly employed for this purpose.

Detailed Research Findings: Sodium borohydride (B1222165) (NaBH₄) is a mild and effective reagent for the reduction of ketones and is not expected to affect the terminal alkene or the primary chloride. For more sterically hindered ketones or when different reactivity is required, other hydride reagents can be utilized. Lithium aluminium hydride (LiAlH₄) is a much stronger reducing agent and could also be used, although its higher reactivity offers less chemoselectivity and may not be necessary for this simple reduction. byjus.com The table below summarizes common reducing agents applicable to this transformation.

| Reducing Agent | Typical Solvent(s) | General Characteristics & Expected Outcome |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Excellent chemoselectivity for ketones; will not reduce the alkene or alkyl chloride. Provides racemic alcohol. |

| Lithium Aluminium Hydride (LiAlH₄) | Tetrahydrofuran (B95107) (THF), Diethyl ether | Powerful reducing agent. Effectively reduces the ketone but requires anhydrous conditions and careful handling. byjus.com Provides racemic alcohol. |

| Diisobutylaluminium Hydride (DIBAL-H) | Toluene, Hexane (B92381), THF | Can reduce ketones, often used at low temperatures. Provides racemic alcohol. |

Nucleophilic Addition to Epoxides

An alternative synthetic strategy involves the construction of the carbon skeleton through the nucleophilic ring-opening of an epoxide. This method can establish the C4-hydroxyl group and a key carbon-carbon bond simultaneously. A plausible route would involve the reaction of an organometallic reagent containing the 5-chloropentyl moiety with a three-carbon electrophile such as 2-vinyloxirane (acrolein epoxide).

The reaction of a Grignard or organolithium reagent with 2-vinyloxirane would proceed via an SN2' mechanism, where the nucleophile attacks the terminal carbon of the vinyl group, inducing the epoxide to open. However, direct SN2 attack at the C2 position of the epoxide is more common. For instance, the reaction of 5-chloropentylmagnesium chloride with 2-vinyloxirane would ideally result in the opening of the epoxide ring to form the desired 1-Nonen-4-ol, 9-chloro- skeleton. wikipedia.org The success of this reaction is highly dependent on reaction conditions and the specific organometallic reagent used.

Strategic Chlorination Approaches

Synthesizing 1-Nonen-4-ol, 9-chloro- can also be achieved by introducing the chlorine atom at a late stage onto a pre-formed C9 alkenol backbone. This requires a precursor molecule that can be selectively chlorinated at the C-9 position. A suitable precursor for such a strategy would be 1,8-nonadien-4-ol or 1-nonen-9-ol.

Direct Halogenation Reactions

Direct chlorination of an unactivated C-H bond, such as at the C-9 position of 1-nonen-4-ol, via radical chlorination is generally a challenging process due to poor selectivity and the potential for multiple side reactions, including at the allylic position.

A more strategic approach involves the hydrochlorination of a terminal double bond in a precursor like 1,8-nonadien-4-ol. Standard hydrochlorination with HCl would follow Markovnikov's rule, placing the chloride at C-8. To achieve the desired 9-chloro substitution, an anti-Markovnikov addition is necessary. While radical addition of HBr is a standard method for anti-Markovnikov hydrobromination, analogous hydrochlorination is less common. Alternative multi-step sequences, such as hydroboration of the terminal alkene followed by conversion of the resulting organoborane to the alkyl chloride, can provide the desired regioselectivity.

Halohydrin Formation and Transformations

Halohydrin formation is a powerful method for the 1,2-difunctionalization of an alkene and can be strategically applied to the synthesis of 1-Nonen-4-ol, 9-chloro-. masterorganicchemistry.com Starting from a precursor such as 1,8-nonadien-4-ol, the terminal double bond can be targeted for halohydrin formation.

The reaction of an alkene with a halogen (e.g., Cl₂) in the presence of water results in the formation of a halohydrin. wikipedia.orglibretexts.org This reaction proceeds through a cyclic halonium ion intermediate, which is then opened by a water molecule. masterorganicchemistry.com According to Markovnikov's rule for this reaction, the nucleophile (water) attacks the more substituted carbon of the halonium ion intermediate, while the halogen binds to the less substituted carbon. byjus.comleah4sci.com

Detailed Research Findings: For 1,8-nonadien-4-ol, treatment with a chlorine source like N-chlorosuccinimide (NCS) or chlorine gas in an aqueous solvent would lead to the formation of 9-chloro-1-nonene-4,8-diol. byjus.comwikipedia.org This intermediate contains the required 9-chloro functionality and the C4-hydroxyl group. The subsequent step would involve the selective removal of the C8-hydroxyl group, which could be accomplished through a variety of deoxygenation methods, to yield the final target compound.

| Reagent System | Typical Solvent(s) | Key Features |

|---|---|---|

| Cl₂ + H₂O | Water, Dioxane/Water | Classical method for chlorohydrin formation. wikipedia.org Proceeds with anti-addition. masterorganicchemistry.com |

| N-Chlorosuccinimide (NCS) + H₂O | DMSO, THF, Water | A safer and often more convenient source of electrophilic chlorine compared to Cl₂ gas. byjus.com |

| tert-Butyl hypochlorite (B82951) (t-BuOCl) | Water, Acetonitrile (B52724) | Effective reagent for chlorooxidation and chlorination. mdpi.com |

Decarboxylative Chlorination Methods

Decarboxylative halogenation reactions, such as the Hunsdiecker reaction and its modern variants, provide a pathway to replace a carboxylic acid group with a halogen. rsc.orgsemanticscholar.orgacs.org To apply this method to the synthesis of 1-Nonen-4-ol, 9-chloro-, a precursor carboxylic acid with the carboxyl group at the terminal position of the chain is required. A suitable precursor would be a ten-carbon α-hydroxy-ω-alkenoic acid, which upon decarboxylative chlorination would yield the nine-carbon chloroalkenol.

Modern advancements in this area often utilize photoredox catalysis, which allows for milder reaction conditions. rsc.org For instance, a carboxylic acid can be converted into a redox-active ester, which then undergoes photocatalytic activation to generate an alkyl radical via decarboxylation. This radical is subsequently trapped by a chlorine source to furnish the final alkyl chloride product. rsc.orgprinceton.edu This approach offers a strategic route to the target compound from readily available carboxylic acid feedstocks. rsc.org

Stereoselective Synthesis of 1-Nonen-4-ol, 9-chloro-

The C-4 carbon in 1-Nonen-4-ol, 9-chloro- is a stereocenter, meaning the compound can exist as two enantiomers, (R)- and (S)-. Stereoselective synthesis aims to produce a single enantiomer preferentially. A highly effective strategy to achieve this is the asymmetric reduction of the prochiral precursor, 9-chloro-1-nonen-4-one.

Several catalytic systems are known to achieve high levels of enantioselectivity in the reduction of ketones. The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst with a borane (B79455) source, is a prominent example. Depending on the chirality of the catalyst used, either the (R) or (S) enantiomer of the alcohol can be obtained with high enantiomeric excess.

Detailed Research Findings: The asymmetric reduction of 9-chloro-1-nonen-4-one would provide direct access to enantiomerically enriched (R)- or (S)-1-Nonen-4-ol, 9-chloro-. This method is attractive due to its high selectivity and the catalytic nature of the chiral reagent. Other methods for stereoselective synthesis could include the kinetic resolution of the racemic alcohol or the use of chiral starting materials in a nucleophilic addition route. acs.orgnih.gov

| Method | Reagent/Catalyst System | Expected Outcome |

|---|---|---|

| Asymmetric Reduction (CBS) | (R)- or (S)-CBS catalyst + Borane (BH₃·THF or BH₃·SMe₂) | Highly enantioselective reduction of the ketone to the corresponding (S)- or (R)-alcohol. |

| Asymmetric Transfer Hydrogenation | Chiral Ru or Rh catalyst + Hydrogen donor (e.g., isopropanol) | Catalytic reduction providing access to chiral alcohols. |

| Kinetic Resolution | Lipase-catalyzed acylation (e.g., Amano Lipase AK + vinyl acetate) | Separation of a racemic mixture by selectively acylating one enantiomer, leaving the other unreacted. |

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed and can often be recovered. wikipedia.org For the synthesis of 1-Nonen-4-ol, 9-chloro-, a chiral auxiliary could be employed in a key bond-forming step to establish the stereochemistry at C-4.

A plausible strategy involves the asymmetric alkylation or acylation of an enolate derived from a carboxylic acid or ketone precursor, where the chiral auxiliary is attached to the carbonyl group. For instance, Evans' oxazolidinone auxiliaries are widely used to control the stereochemistry of aldol reactions and alkylations. wikipedia.org In a hypothetical synthesis, an acyl-oxazolidinone could be subjected to an aldol reaction with an appropriate aldehyde, followed by further transformations to yield the target molecule. The stereochemistry of the resulting β-hydroxy carbonyl compound is dictated by the steric influence of the substituent on the chiral auxiliary. wikipedia.org

Another approach could utilize a camphorsultam auxiliary, which has proven effective in controlling the stereochemistry of various reactions, including Michael additions and Claisen rearrangements. wikipedia.org By attaching a camphorsultam to a suitable precursor, it is possible to achieve high diastereoselectivity in the formation of the C-4 stereocenter.

Table 1: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application(s) | Key Feature(s) |

|---|---|---|

| Evans' Oxazolidinones | Aldol reactions, Alkylations | Highly predictable stereochemical outcome based on chelation control. |

| Camphorsultam | Michael additions, Claisen rearrangements | Offers high diastereoselectivity, often superior to oxazolidinones in specific cases. wikipedia.org |

| Pseudoephedrine | Alkylations | Forms a stable enolate and provides excellent facial selectivity. |

While no specific examples of chiral auxiliary-mediated synthesis of 1-Nonen-4-ol, 9-chloro- have been reported, the principles established with these auxiliaries provide a solid foundation for designing a synthetic route. wikipedia.org

Asymmetric Catalysis in Olefin and Alcohol Functionalization

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. For the synthesis of 1-Nonen-4-ol, 9-chloro-, several asymmetric catalytic reactions could be envisioned for the key transformations.

One potential strategy is the asymmetric allylation of 6-chlorohexanal. The use of a chiral catalyst, such as a derivative of BINOL (1,1'-bi-2-naphthol), in conjunction with an allylating agent like allyltributyltin, could directly install the C-4 hydroxyl group and the adjacent vinyl group with high enantioselectivity.

Alternatively, asymmetric reduction of a corresponding ketone precursor, 9-chloro-1-nonen-4-one, could be employed. Catalytic systems such as those based on chiral ruthenium or rhodium complexes (e.g., Noyori's asymmetric hydrogenation) or oxazaborolidine catalysts (Corey-Bakshi-Shibata reduction) are highly effective for the enantioselective reduction of ketones to secondary alcohols.

Furthermore, asymmetric epoxidation of a diene precursor followed by regioselective ring-opening could also lead to the desired product. For example, a Sharpless asymmetric epoxidation could be used to create a chiral epoxide, which is then opened with a suitable nucleophile to introduce the hydroxyl group and establish the stereocenter.

The Nozaki-Hiyama-Kishi reaction, which involves the coupling of an aldehyde with an allyl or vinyl halide mediated by chromium(II) salts, can be rendered catalytic in chromium. acs.org While not inherently asymmetric, the development of chiral ligands for this reaction could provide a pathway to enantiomerically enriched homoallylic alcohols like the target compound.

Kinetic Resolution Techniques (e.g., of chlorinated vinyl epoxides)

Kinetic resolution is a powerful method for separating a racemic mixture by exploiting the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. This technique is particularly relevant as demonstrated in the synthesis of complex chlorinated natural products. nih.govacs.org

A highly pertinent strategy for synthesizing enantioenriched 1-Nonen-4-ol, 9-chloro- would involve the kinetic resolution of a racemic precursor. A key intermediate could be a chlorinated cis-vinyl epoxide. nih.gov In studies related to the synthesis of chlorosulfolipids, racemic cis-vinyl epoxides have been effectively resolved through chlorinolysis using a chiral Lewis base catalyst. nih.govacs.org

For instance, a racemic epoxide could be subjected to a reaction with a chlorinating agent like silicon tetrachloride (SiCl4) in the presence of a substoichiometric amount of a chiral Lewis base. One enantiomer of the epoxide would react faster to form a dichlorohydrin, leaving the unreacted, slower-reacting enantiomer of the epoxide in high enantiomeric excess. nih.gov This enantioenriched epoxide can then be isolated and converted to the target alcohol.

Table 2: Catalyst Performance in Kinetic Resolution of a Model Chlorinated cis-Vinyl Epoxide nih.gov

| Chiral Lewis Base Catalyst | Temperature (°C) | Catalyst Loading (mol%) | Selectivity Factor (S) |

|---|---|---|---|

| (R)-Phosphoramide | -50 | 20 | 4 |

The selectivity factor (S) is a measure of the efficiency of the kinetic resolution. nih.gov A higher S value indicates better differentiation between the two enantiomers. As shown in the table, the choice of chiral catalyst and reaction conditions significantly impacts the selectivity of the resolution. nih.gov The enantioenriched product from such a resolution could then be advanced to 1-Nonen-4-ol, 9-chloro-. nih.gov

Another well-established method is enzymatic kinetic resolution. Lipases are commonly used to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the unreacted alcohol and the formed ester, both in high enantiomeric purity. thieme-connect.de Racemic 1-Nonen-4-ol, 9-chloro- could potentially be resolved using this highly efficient and often practical method.

Diastereoselective Control in Carbon-Carbon Bond Formation

When a molecule already contains a stereocenter, the formation of a new stereocenter can be influenced by the existing one, a phenomenon known as diastereoselective control. This principle can be applied to the synthesis of 1-Nonen-4-ol, 9-chloro- by starting with a chiral building block and controlling the stereochemistry of a subsequent C-C bond-forming reaction.

A key strategy involves the diastereoselective addition of a nucleophile to a chiral α,β-dichloroaldehyde. nih.govacs.org For example, the addition of an allyl nucleophile to a chiral 2,3-dichloro-heptanal could be used to construct the carbon backbone of 1-Nonen-4-ol, 9-chloro-. The stereochemical outcome of such additions is often governed by models like the Felkin-Anh or Cornforth models, which predict the preferred trajectory of the incoming nucleophile based on the steric and electronic properties of the aldehyde's substituents. acs.org

In the synthesis of related complex molecules, bromoallylaluminum reagents have been shown to be highly effective for such diastereoselective additions to α,β-dichloroaldehydes, affording vinyl epoxides with excellent diastereoselectivity. nih.govacs.org This approach allows for the creation of the C-4 stereocenter in relation to the pre-existing stereocenters of the chlorinated aldehyde.

Table 3: Diastereoselective Addition of Organometallic Reagents to Aldehydes

| Nucleophile | Aldehyde Type | Typical Diastereoselectivity | Controlling Model |

|---|---|---|---|

| Allylmagnesium bromide | α-Chiral aldehydes | Moderate to high | Felkin-Anh |

| Bromoallylaluminum reagents | α,β-Dichloroaldehydes | High | Felkin-Anh/Cornforth |

By carefully selecting the chiral precursor and the reaction conditions for the carbon-carbon bond formation, it is possible to achieve a high degree of diastereocontrol, leading to the desired stereoisomer of 1-Nonen-4-ol, 9-chloro-.

Reactivity and Reaction Mechanisms of 1 Nonen 4 Ol, 9 Chloro

Transformations Involving the Olefinic C=C Bond

The terminal C=C bond in 1-Nonen-4-ol (B1595558), 9-chloro- is a region of high electron density, making it susceptible to attack by electrophiles and a participant in various concerted reactions.

Addition Reactions

Addition reactions are characteristic of alkenes and involve the breaking of the π-bond to form two new σ-bonds.

Hydrogenation: The double bond can be reduced to a single bond through catalytic hydrogenation. This reaction typically employs a metal catalyst such as palladium, platinum, or nickel. The reaction is generally syn-selective, with both hydrogen atoms adding to the same face of the double bond. The product of this reaction would be 9-chloro-4-nonanol.

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) across the double bond is expected to follow Markovnikov's rule. This rule posits that the hydrogen atom will add to the carbon atom that already bears the greater number of hydrogen atoms. Consequently, the reaction of 1-Nonen-4-ol, 9-chloro- with a hydrogen halide would yield a 2-halo-9-chloro-4-nonanol. The reaction proceeds via a carbocation intermediate, with the more stable secondary carbocation being formed at the C2 position.

Hydration: Acid-catalyzed hydration involves the addition of water across the double bond, also adhering to Markovnikov's rule. This would result in the formation of 9-chloro-2,4-nonanediol. The mechanism is analogous to hydrohalogenation, involving the formation of a secondary carbocation at the C2 position, which is then attacked by a water molecule.

Table 1: Predicted Products of Addition Reactions

| Reaction | Reagent(s) | Expected Major Product |

|---|---|---|

| Hydrogenation | H₂, Pd/C | 9-chloro-4-nonanol |

| Hydrohalogenation | HBr | 2-bromo-9-chloro-4-nonanol |

Cycloaddition Reactions

Cycloaddition reactions are concerted reactions where two or more unsaturated molecules combine to form a cyclic adduct. The terminal alkene of 1-Nonen-4-ol, 9-chloro- can participate in such reactions.

Diels-Alder Reaction: As a dienophile, the C=C bond of 1-Nonen-4-ol, 9-chloro- can react with a conjugated diene to form a six-membered ring. The reactivity of the alkene in this [4+2] cycloaddition is enhanced by the presence of electron-withdrawing groups, which are absent in this case. Therefore, this reaction would likely require forcing conditions.

1,3-Dipolar Cycloaddition: This reaction involves the addition of a 1,3-dipole, such as an azide (B81097) or a nitrile oxide, across the double bond to form a five-membered heterocyclic ring. For instance, reaction with an organic azide would yield a triazoline ring.

Epoxidation and Subsequent Ring-Opening Reactions

Epoxidation is the formation of a three-membered cyclic ether (epoxide or oxirane) from an alkene. The presence of the neighboring hydroxyl group in 1-Nonen-4-ol, 9-chloro- can play a crucial role in the stereochemical outcome of this reaction.

Epoxidation: The epoxidation can be achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The hydroxyl group can direct the epoxidation to occur on the same face of the double bond, leading to a syn-epoxide. For stereocontrolled epoxidation, the Sharpless asymmetric epoxidation is a powerful method for allylic alcohols. This reaction utilizes a titanium tetraisopropoxide catalyst, a chiral diethyl tartrate (DET), and tert-butyl hydroperoxide as the oxidant. Depending on the chirality of the DET used, a specific enantiomer of the resulting epoxide can be obtained with high selectivity.

Ring-Opening Reactions: The resulting epoxide is a versatile intermediate that can undergo ring-opening reactions with various nucleophiles. Under acidic conditions, the nucleophile will typically attack the more substituted carbon of the epoxide. In contrast, under basic or neutral conditions, the attack occurs at the less sterically hindered carbon. The intramolecular attack by the terminal chloro-substituent to form a cyclic ether is unlikely due to the large ring size that would be formed.

Table 2: Predicted Products of Epoxidation and Ring-Opening

| Reaction | Reagent(s) | Intermediate/Product |

|---|---|---|

| Epoxidation | m-CPBA | 1,2-epoxy-9-chloro-4-nonanol |

| Asymmetric Epoxidation | Ti(OiPr)₄, (+)-DET, t-BuOOH | (2R,3R)-1,2-epoxy-9-chloro-4-nonanol |

| Ring-Opening (acidic) | H₂O, H⁺ | 9-chloro-1,2,4-nonanetriol |

Oxidative Cleavage Reactions

The carbon-carbon double bond can be cleaved through oxidation, leading to the formation of carbonyl compounds.

Ozonolysis: This is a common method for cleaving double bonds. The alkene reacts with ozone (O₃) to form an ozonide, which is then worked up under either reductive or oxidative conditions. Reductive workup (e.g., with dimethyl sulfide (B99878) or zinc) would yield formaldehyde (B43269) and 3-hydroxy-8-chlorooctanal. Oxidative workup (e.g., with hydrogen peroxide) would yield formaldehyde (which would be further oxidized to carbon dioxide and water) and 3-hydroxy-8-chlorooctanoic acid.

Reactions at the Hydroxyl Group

The secondary hydroxyl group in 1-Nonen-4-ol, 9-chloro- can undergo reactions typical of alcohols, such as esterification and etherification.

Esterification and Etherification

Esterification: The hydroxyl group can react with a carboxylic acid or its derivative (such as an acid chloride or anhydride) to form an ester. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. Due to the secondary nature of the alcohol, the reaction may be slower than with a primary alcohol.

Etherification: The hydroxyl group can be converted into an ether. The Williamson ether synthesis is a versatile method for this transformation. It involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. For example, reaction with sodium hydride followed by methyl iodide would yield 9-chloro-4-methoxynon-1-ene. It is also conceivable that under basic conditions, an intramolecular Williamson ether synthesis could occur, where the alkoxide displaces the terminal chloride. However, the formation of a nine-membered ring is entropically disfavored and would likely require high dilution conditions to be a significant pathway.

Table 3: Predicted Products of Reactions at the Hydroxyl Group

| Reaction | Reagent(s) | Expected Major Product |

|---|---|---|

| Esterification | Acetic anhydride, pyridine | 9-chloro-1-nonen-4-yl acetate (B1210297) |

Oxidation to Carbonyl Compounds

The secondary alcohol in 1-Nonen-4-ol, 9-chloro- can be oxidized to the corresponding ketone, 9-chloro-1-nonen-4-one. The choice of oxidizing agent is crucial to prevent over-oxidation or reaction with the other functional groups. Milder oxidizing agents are generally preferred to selectively oxidize the secondary alcohol without affecting the double bond or the chloro group.

Common oxidizing agents for this transformation include:

Pyridinium chlorochromate (PCC): A mild reagent that can effectively oxidize secondary alcohols to ketones in aprotic solvents like dichloromethane (B109758) (CH₂Cl₂).

Dess-Martin periodinane (DMP): Another mild and selective reagent for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.

Swern oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile such as oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered base like triethylamine (B128534) (Et₃N). It is known for its mild reaction conditions.

The general reaction mechanism for the oxidation of the secondary alcohol to a ketone involves the removal of the hydroxyl proton and the proton attached to the carbinol carbon.

Table 1: Comparison of Oxidizing Agents for the Synthesis of 9-chloro-1-nonen-4-one

| Oxidizing Agent | Typical Solvent(s) | Reaction Conditions | Selectivity for Secondary Alcohol |

| Pyridinium chlorochromate (PCC) | CH₂Cl₂ | Room temperature | High |

| Dess-Martin periodinane (DMP) | CH₂Cl₂ | Room temperature | High |

| Swern Oxidation | CH₂Cl₂, DMSO, Et₃N | Low temperature | High |

Nucleophilic Substitution Reactions (e.g., halide displacement)

The hydroxyl group of the secondary allylic alcohol can be converted into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. Alternatively, under acidic conditions, the hydroxyl group can be protonated to form a good leaving group (water), allowing for substitution.

Due to the allylic nature of the alcohol, both Sₙ1 and Sₙ2 reaction pathways are possible. The Sₙ1 pathway would proceed through a resonance-stabilized allylic carbocation, which can lead to a mixture of products if the nucleophile attacks at either of the two electrophilic carbons. The Sₙ2 pathway would involve a direct backside attack by the nucleophile, leading to an inversion of stereochemistry at the carbon center.

For example, reaction with a halide nucleophile, such as a bromide ion (Br⁻), could lead to the formation of 4-bromo-9-chloro-1-nonene.

Reactivity of the Remote Chloro Moiety

The primary alkyl chloride at the 9-position of the carbon chain also participates in a variety of reactions, characteristic of haloalkanes.

Nucleophilic Substitution Reactions (e.g., Sₙ1, Sₙ2 pathways)

The primary chloro group is susceptible to nucleophilic substitution, primarily through an Sₙ2 mechanism. The steric hindrance at the primary carbon is minimal, favoring a backside attack by a nucleophile. A wide range of nucleophiles can be employed to displace the chloride ion, leading to the formation of various derivatives.

Table 2: Examples of Nucleophilic Substitution at the 9-Position

| Nucleophile | Product Functional Group | Example Product Name |

| I⁻ | Iodo | 9-iodo-1-nonen-4-ol |

| CN⁻ | Cyano (Nitrile) | 10-hydroxy-10-undecenenitrile |

| N₃⁻ | Azido | 9-azido-1-nonen-4-ol |

| OH⁻ | Hydroxyl | 1-nonene-4,9-diol |

| RO⁻ | Alkoxy (Ether) | 9-alkoxy-1-nonen-4-ol |

| RCOO⁻ | Ester | 9-acyloxy-1-nonen-4-ol |

The Sₙ1 pathway is less likely for this primary alkyl chloride due to the instability of the primary carbocation that would be formed.

Elimination Reactions to Form New Olefins

Treatment of 1-Nonen-4-ol, 9-chloro- with a strong, non-nucleophilic base can induce an elimination reaction (E2 mechanism) to form a new double bond. The base abstracts a proton from the carbon adjacent to the carbon bearing the chlorine atom (the β-carbon), leading to the expulsion of the chloride ion and the formation of a π-bond. This would result in the formation of 1,8-nonadien-4-ol.

Common bases used for this purpose include potassium tert-butoxide (t-BuOK) and sodium hydride (NaH). The regioselectivity of the elimination is governed by Zaitsev's rule (favoring the more substituted alkene) or Hofmann's rule (favoring the less substituted alkene), depending on the steric bulk of the base and the substrate. In this case, since there is only one type of β-hydrogen, a single alkene product is expected.

Reductive Dehalogenation

The chloro group can be removed and replaced with a hydrogen atom through a reductive dehalogenation reaction. This transformation can be achieved using various reducing agents. Common methods include:

Catalytic hydrogenation: Using a metal catalyst such as palladium on carbon (Pd/C) with a hydrogen source like H₂ gas. This method might also reduce the double bond.

Metal hydrides: Reagents like lithium aluminum hydride (LiAlH₄) can reduce alkyl halides.

Dissolving metal reduction: Using a metal such as sodium in a protic solvent like liquid ammonia.

These reactions proceed through mechanisms that can involve free radicals or organometallic intermediates.

Cascade and Rearrangement Reactions Facilitated by Multiple Functional Groups

The presence of multiple functional groups in 1-Nonen-4-ol, 9-chloro- allows for the possibility of intramolecular reactions, leading to the formation of cyclic structures. These cascade or rearrangement reactions are often initiated by one of the functional groups influencing the reactivity of another.

For instance, under appropriate conditions, the hydroxyl group could act as an internal nucleophile, attacking the carbon bearing the chloro group to form a cyclic ether. This intramolecular Williamson ether synthesis would be favored if the resulting ring is thermodynamically stable (typically 5- or 6-membered rings). In the case of 1-Nonen-4-ol, 9-chloro-, a direct cyclization would lead to a six-membered tetrahydropyran (B127337) ring. This process is typically promoted by a base, which deprotonates the alcohol to form an alkoxide, a more potent nucleophile.

Another possibility involves the participation of the alkene. For example, under acidic conditions, the alkene could be protonated to form a carbocation, which could then be trapped by the internal hydroxyl nucleophile to form a cyclic ether.

These cascade reactions are powerful tools in organic synthesis as they can rapidly build molecular complexity from a relatively simple linear precursor. The specific outcome of such reactions would be highly dependent on the reaction conditions, including the choice of catalyst, solvent, and temperature.

Cyclization Reactions

Intramolecular cyclization of 1-Nonen-4-ol, 9-chloro- can be initiated through different pathways, largely dependent on the reaction conditions. The most plausible cyclization pathways involve either the nucleophilic hydroxyl group attacking an electrophilically activated double bond or the double bond acting as an internal nucleophile to displace the chloride.

One potential, though less likely, pathway involves the acid-catalyzed cyclization where the hydroxyl group at C-4 attacks the protonated or otherwise activated terminal double bond. This would lead to the formation of a five-membered tetrahydrofuran (B95107) ring. However, the formation of a highly unstable primary carbocation at C-2 makes this pathway less favorable.

A more probable cyclization mechanism involves the participation of the terminal double bond in the displacement of the chloride at the C-9 position. This is a classic example of neighboring group participation (NGP) or anchimeric assistance. wikipedia.orgscribd.com The π-electrons of the double bond can attack the C-9 carbon in an intramolecular SN2-like fashion, displacing the chloride ion and forming a bridged, cyclic carbocation intermediate. This participation is expected to significantly accelerate the rate of the reaction compared to a similar compound lacking the double bond. wikipedia.org The initial carbocation formed would be a large ring, which could then undergo further rearrangements.

Alternatively, under basic conditions, the alkoxide formed by deprotonation of the hydroxyl group at C-4 could potentially undergo an intramolecular Williamson ether synthesis by attacking the C-9 carbon and displacing the chloride. However, the formation of a six-membered ring in this manner is entropically disfavored due to the length of the carbon chain.

A plausible acid-catalyzed cyclization pathway involves the protonation of the double bond, leading to a secondary carbocation at C-2. The hydroxyl group at C-4 can then act as an intramolecular nucleophile, attacking the carbocation to form a substituted tetrahydrofuran. The regioselectivity of this reaction would be governed by Markovnikov's rule, favoring the formation of the more stable secondary carbocation.

The table below summarizes the potential cyclization products of 1-Nonen-4-ol, 9-chloro- under different hypothetical conditions, based on established principles of intramolecular reactions. masterorganicchemistry.com

| Reaction Conditions | Initiating Step | Plausible Intermediate | Major Cyclization Product |

| Acidic (e.g., H₂SO₄) | Protonation of the double bond | Secondary carbocation at C-2 | 2-Methyl-5-propyltetrahydrofuran |

| Lewis Acid (e.g., AlCl₃) | Coordination with the chloro group | Developing carbocation at C-9 | Cyclononene derivatives (via NGP) |

| Basic (e.g., NaH) | Deprotonation of the hydroxyl group | Alkoxide at C-4 | 1-Oxa-cyclodecan-6-ene (minor) |

Solvolysis and Rearrangements

Solvolysis of 1-Nonen-4-ol, 9-chloro- involves the reaction of the substrate with a solvent that also acts as the nucleophile. The primary chloride at the C-9 position is the leaving group in this reaction. The mechanism of solvolysis, whether it proceeds through an SN1 or SN2 pathway, is influenced by the solvent, temperature, and the potential for intramolecular participation.

Given the primary nature of the alkyl chloride, a pure SN1 mechanism involving the formation of a primary carbocation at C-9 is highly unfavorable. However, as mentioned in the previous section, the presence of the double bond at the C-1 position allows for neighboring group participation. wikipedia.orgscribd.com The π bond can assist in the departure of the chloride ion, leading to a delocalized, bridged carbocation. This anchimeric assistance would result in a significantly enhanced rate of solvolysis compared to a saturated 9-chloro-nonan-4-ol. wikipedia.org

The solvolysis reaction would likely proceed through a mechanism that has both SN1 and SN2 characteristics. The initial ionization of the C-Cl bond is assisted by the internal nucleophilic attack of the double bond. The resulting cyclic carbocationic intermediate can then be attacked by the solvent.

Once a carbocation is formed, either through direct ionization (unlikely) or through neighboring group participation, it is susceptible to rearrangements to form more stable carbocations. lumenlearning.comunacademy.comlibretexts.org In the case of the carbocation formed from 1-Nonen-4-ol, 9-chloro-, several rearrangement pathways are possible, including hydride and alkyl shifts. lumenlearning.com For instance, a series of 1,2-hydride shifts could potentially move the positive charge from C-9 to a more stable secondary or tertiary position, if one were available. However, in this specific structure, the most significant rearrangement would likely involve the participation of the double bond leading to transannular rearrangements.

The table below outlines the expected products of solvolysis of 1-Nonen-4-ol, 9-chloro- in a protic solvent like ethanol, considering the potential for neighboring group participation and subsequent rearrangements.

| Reactant | Solvent | Proposed Intermediate | Major Solvolysis Product(s) | Rearrangement Product(s) |

| 1-Nonen-4-ol, 9-chloro- | Ethanol | Bridged carbocation via NGP | 9-Ethoxy-1-nonen-4-ol | Cyclononene derivatives |

| 1-Nonen-4-ol, 9-chloro- | Acetic Acid | Acyl-bridged carbocation | 9-Acetoxy-1-nonen-4-ol | Cyclized acetate esters |

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. Two-dimensional (2D) NMR techniques further elucidate the connectivity and spatial relationships between atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

Without experimental or predicted spectra, a theoretical analysis of the ¹H NMR for "1-Nonen-4-ol, 9-chloro-" would be purely speculative. A valid analysis requires data on chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) to describe the environment and connectivity of each proton in the molecule.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

Similarly, a ¹³C NMR analysis is not possible without spectral data. This technique is crucial for identifying the number of unique carbon environments and their chemical nature (e.g., alkyl, alkenyl, alcohol, chloroalkane), which forms the backbone of the structural determination.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) are indispensable for unambiguously assembling the molecular structure. These experiments reveal proton-proton couplings, direct carbon-proton attachments, long-range carbon-proton correlations, and through-space proton proximities, respectively. The absence of any foundational 1D NMR data precludes any discussion of these techniques for "1-Nonen-4-ol, 9-chloro-".

Mass Spectrometry (MS)

Mass spectrometry provides vital information about the molecular weight of a compound and its fragmentation pattern upon ionization, offering clues to its structural components.

Electron Ionization Mass Spectrometry (EI-MS) for Molecular Weight and Fragmentation Pattern Analysis

An EI-MS spectrum for "1-Nonen-4-ol, 9-chloro-" would be expected to show a molecular ion peak (M+) corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of functional groups such as water (H₂O), the vinyl group (CH₂=CH-), the chloropropyl group, and various alkyl fragments. However, without actual data, a specific fragmentation pathway cannot be described.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of a compound's molecular mass, which allows for the determination of its elemental composition. For "1-Nonen-4-ol, 9-chloro-", the calculated exact mass is 176.096793 amu for the most abundant isotopes (¹²C₉¹H₁₇³⁵Cl¹⁶O). Current time information in Bangalore, IN. An experimental HRMS measurement would be required to confirm this elemental formula.

Infrared (IR) Spectroscopy for Functional Group Identification

| Functional Group | Expected Absorption Range (cm⁻¹) | Description |

| O-H Stretch | 3200-3600 (broad) | Characteristic of the alcohol's hydroxyl group. |

| C-H Stretch (alkene) | 3010-3100 | Associated with the =C-H bond of the vinyl group. |

| C-H Stretch (alkane) | 2850-2960 | Corresponding to the C-H bonds of the alkyl chain. |

| C=C Stretch | 1640-1680 | Indicates the presence of the carbon-carbon double bond. |

| C-O Stretch | 1050-1250 | Typical for secondary alcohols. |

| C-Cl Stretch | 600-800 | Characteristic of the alkyl chloride. |

Advanced Chromatographic Analysis for Purity and Isomer Separation

Chromatographic techniques are indispensable for assessing the purity of 9-chloro-1-nonen-4-ol and for separating its various isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Component Analysis and Purity Assessment

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical method for separating and identifying volatile compounds. youtube.com In the context of 9-chloro-1-nonen-4-ol, GC-MS can be used to determine its purity by separating it from any starting materials, byproducts, or degradation products. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed mass spectra for each component, aiding in their identification. youtube.com The electron ionization (EI) mass spectrum of a compound like 9-chloro-1-nonen-4-ol would be expected to show a molecular ion peak and characteristic fragment ions resulting from the cleavage of bonds within the molecule. Analysis of related compounds using GC-MS has been effectively used to identify and quantify components in complex mixtures. qu.edu.iqresearchgate.netresearchgate.netnih.govbiomedpharmajournal.org

| Parameter | Description | Typical Value/Condition |

| Gas Chromatography (GC) | ||

| Column | Separates compounds based on boiling point and polarity. | A non-polar or medium-polarity capillary column (e.g., HP-5MS) is often used for such analyses. |

| Injection Mode | Method of sample introduction. | Splitless injection is common for trace analysis. nih.gov |

| Carrier Gas | Transports the sample through the column. | Helium or Hydrogen. nih.gov |

| Temperature Program | Controlled heating of the column to elute compounds. | A gradient from a lower temperature (e.g., 50-80°C) to a higher temperature (e.g., 250-300°C). nih.govmdpi.com |

| Mass Spectrometry (MS) | ||

| Ionization Method | Creates ions from the eluted compounds. | Electron Ionization (EI) at 70 eV is standard. qu.edu.iqnih.gov |

| Mass Analyzer | Separates ions based on their mass-to-charge ratio. | Quadrupole or Time-of-Flight (TOF) analyzers are common. researchgate.netbiomedpharmajournal.org |

| Expected m/z Fragments | Characteristic mass-to-charge ratios. | Molecular ion [M]+, fragments from loss of H₂O, Cl, and cleavage of the alkyl chain. |

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Separation

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating compounds that are not sufficiently volatile for GC analysis. For a compound like 9-chloro-1-nonen-4-ol, HPLC could be employed for purification or for the analysis of non-volatile impurities. The separation is based on the differential partitioning of the analyte between a stationary phase (the column) and a mobile phase (the solvent). researchgate.net Both normal-phase and reversed-phase HPLC can be utilized depending on the specific separation required.

| Parameter | Description | Typical Conditions |

| Stationary Phase | The solid support within the column that interacts with the analytes. | For reversed-phase HPLC, a C18 or C8 column is common. For normal-phase, silica (B1680970) or a polar-functionalized column would be used. nih.gov |

| Mobile Phase | The solvent that carries the sample through the column. | A mixture of solvents, such as acetonitrile (B52724) and water or hexane (B92381) and isopropanol, often with additives like formic acid or trifluoroacetic acid to improve peak shape. mdpi.comresearchgate.net |

| Detection | The method used to detect the compounds as they elute from the column. | A Diode-Array Detector (DAD) or a Mass Spectrometer (MS) can be used. researchgate.netnih.gov |

| Flow Rate | The speed at which the mobile phase is pumped through the column. | Typically in the range of 0.5-2.0 mL/min. researchgate.net |

Chiral Chromatography for Enantiomeric Excess Determination

Since 9-chloro-1-nonen-4-ol possesses a chiral center at the C-4 position, it can exist as a pair of enantiomers. Chiral chromatography is essential for separating these enantiomers and determining the enantiomeric excess (ee) of a sample. pharmacy180.com This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Both chiral GC and chiral HPLC can be used for this purpose. nih.govresearchgate.netkutechfirm.comsci-hub.se The choice between GC and HPLC depends on the volatility and thermal stability of the analyte or its derivatives. kutechfirm.comsci-hub.se For chiral alcohols, direct separation on a suitable CSP is often possible, or they can be derivatized with a chiral reagent to form diastereomers that are more easily separated on a non-chiral column. pharmacy180.com

| Technique | Chiral Stationary Phase (CSP) / Method | Principle |

| Chiral Gas Chromatography (GC) | Cyclodextrin-based CSPs (e.g., Chirasil-Dex) | Enantiomers form transient diastereomeric complexes with the chiral cyclodextrin, leading to different retention times. |

| Chiral High-Performance Liquid Chromatography (HPLC) | Polysaccharide-based CSPs (e.g., Chiralcel OD, Chiralpak AD) | Enantiomers interact differently with the chiral cavities or functional groups of the polysaccharide derivatives, resulting in separation. researchgate.net |

| Indirect Method (GC or HPLC) | Derivatization with a chiral agent (e.g., Mosher's acid chloride) | The enantiomers are converted into a mixture of diastereomers, which have different physical properties and can be separated on a standard achiral column. pharmacy180.com |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods, particularly Density Functional Theory (DFT), provide a powerful lens through which to examine molecular structure, stability, and reactivity.

Electronic Structure and Bonding Analysis (e.g., DFT calculations)

A DFT analysis of 1-Nonen-4-ol (B1595558), 9-chloro- would reveal key insights into its electronic makeup. Calculations would typically be performed using a standard basis set, such as 6-31G*, to optimize the molecular geometry and determine the ground-state electronic energy.

Analysis would focus on:

Molecular Orbitals: Examination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would indicate regions of electron density that are most available for donation and acceptance, respectively. This is crucial for predicting sites of electrophilic and nucleophilic attack. The energy gap between the HOMO and LUMO would provide an estimate of the molecule's chemical reactivity and stability.

Electron Density Distribution: A calculated electron density map would show the distribution of electrons across the molecule, highlighting the polar nature of the C-Cl and C-O bonds.

Mulliken Atomic Charges: These calculations would assign partial charges to each atom, quantifying the effects of the electronegative chlorine and oxygen atoms on the carbon skeleton.

Hypothetical Data Table: Calculated Mulliken Atomic Charges

| Atom | Charge (a.u.) |

|---|---|

| Cl(9) | -0.25 |

| O(4) | -0.60 |

| C(1) | -0.21 |

| C(2) | -0.15 |

| C(4) | +0.28 |

| C(9) | +0.18 |

Note: Data is illustrative and not from actual calculations.

Conformational Analysis and Energy Landscapes

The flexibility of the nine-carbon chain in 1-Nonen-4-ol, 9-chloro- allows for numerous spatial arrangements, or conformers. A conformational analysis would identify the most stable (lowest energy) structures. This is typically achieved by systematically rotating the single bonds within the molecule and calculating the potential energy at each step. The resulting potential energy surface would map out the energy landscapes, revealing the global minimum (the most stable conformer) and other local minima separated by energy barriers. Understanding the preferred conformation is essential as it dictates the molecule's shape and how it interacts with other molecules.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies)

Computational methods can predict spectroscopic data, which is invaluable for identifying and characterizing the compound experimentally.

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. nih.gov This is often done using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. Predicted spectra can be compared with experimental data to confirm the structure. nih.gov

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated, corresponding to the peaks observed in an infrared (IR) spectrum. These frequencies are associated with specific bond stretching and bending motions, such as the O-H stretch, C=C stretch, and C-Cl stretch, providing a vibrational fingerprint of the molecule.

Hypothetical Data Table: Predicted Vibrational Frequencies

| Vibrational Mode | Frequency (cm⁻¹) |

|---|---|

| O-H Stretch | 3450 |

| C-H Stretch (sp²) | 3080 |

| C-H Stretch (sp³) | 2950 |

| C=C Stretch | 1640 |

| C-O Stretch | 1050 |

Note: Data is illustrative and not from actual calculations.

Molecular Dynamics Simulations for Conformational Sampling

While quantum chemical calculations analyze static structures, molecular dynamics (MD) simulations can model the behavior of the molecule over time. An MD simulation of 1-Nonen-4-ol, 9-chloro-, likely in a solvent like water or chloroform, would track the movements of all atoms based on a force field. This simulation would provide a dynamic view of the molecule's conformational flexibility, showing how it folds and changes shape at a given temperature. This is a more exhaustive method for exploring the conformational space than a static conformational search and can reveal the relative populations of different conformers over time.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is a powerful tool for investigating how chemical reactions occur. For a molecule like 1-Nonen-4-ol, 9-chloro-, studies could explore potential reactions such as the chlorination of the parent alcohol, 1-nonen-4-ol, or addition reactions at the double bond.

Transition State Characterization

To understand a reaction mechanism, chemists locate the transition state (TS)—the highest energy point along the reaction pathway. Computational methods can calculate the geometry and energy of the TS. A key feature of a calculated TS structure is the presence of a single imaginary vibrational frequency, which corresponds to the motion of the atoms as they move from reactant to product. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. For example, a computational study on the chlorination of a similar alcohol could compare different mechanistic pathways, such as SN1 versus SN2, to determine the most favorable route. acs.org

Activation Energy Barriers and Reaction Kinetics Prediction

A central goal of computational chemistry is the prediction of activation energies (Ea), which are crucial for understanding and predicting the rates of chemical reactions. nih.gov For 1-Nonen-4-ol, 9-chloro-, computational methods such as Density Functional Theory (DFT) and ab initio calculations could be employed to model its potential reaction pathways and determine the associated energy barriers.

These calculations would typically involve mapping the potential energy surface for a given reaction. The transition state, which represents the highest energy point along the reaction coordinate, is identified, and the activation energy is calculated as the energy difference between the reactants and the transition state. libretexts.org Such studies would be invaluable for predicting the feasibility and kinetics of various transformations that 1-Nonen-4-ol, 9-chloro- might undergo, such as oxidation, nucleophilic substitution, or addition reactions across the double bond.

For instance, theoretical investigations into the oxidation of unsaturated alcohols have demonstrated the significant influence of the double bond and hydroxyl group on reaction pathways and their corresponding activation energies. researchgate.net Similarly, computational studies on the reactions of chlorinated alkanes have provided insights into the mechanisms of hydrogen and chlorine abstraction. nist.gov In the case of 1-Nonen-4-ol, 9-chloro-, computational models could elucidate how the chloro- and hydroxyl- functionalities influence the reactivity of the alkene, and vice versa.

To illustrate the type of data that would be generated from such a computational study, the following hypothetical table outlines predicted activation energy barriers for plausible reactions of 1-Nonen-4-ol, 9-chloro-.

Table 1: Illustrative Predicted Activation Energy Barriers for Reactions of 1-Nonen-4-ol, 9-chloro- This table is for illustrative purposes only and is based on hypothetical computational chemistry data.

| Reaction Type | Proposed Reaction | Predicted Activation Energy (kJ/mol) |

|---|---|---|

| Oxidation | Epoxidation of the C=C double bond | 60 - 80 |

| Oxidation of the secondary alcohol | 90 - 110 | |

| Substitution | Nucleophilic substitution of the chlorine atom | 120 - 150 |

| Addition | Electrophilic addition of HBr across the C=C bond | 40 - 60 |

Structure-Reactivity Relationship Modeling

Structure-reactivity relationship modeling seeks to correlate the molecular structure of a compound with its chemical reactivity. For 1-Nonen-4-ol, 9-chloro-, its reactivity is a composite of the contributions from its three key functional groups: the terminal double bond, the secondary alcohol, and the primary alkyl chloride.

The presence of the electron-withdrawing chlorine atom at the 9-position can be expected to have a modest inductive effect on the rest of the molecule, potentially influencing the acidity of the hydroxyl proton and the electron density of the double bond. Computational models can quantify these electronic effects, for example, by calculating partial atomic charges and mapping the electrostatic potential.

The interplay between the functional groups is a key aspect of the molecule's reactivity. For example, the hydroxyl group could act as an internal nucleophile, potentially leading to cyclization reactions under appropriate conditions. The double bond, being a region of high electron density, is susceptible to electrophilic attack, and its reactivity would be modulated by the presence of the other functional groups. acs.org

Studies on other halogenated compounds have shown that the type of halogen (Cl, Br, I) significantly influences reactivity in nucleophilic substitution reactions. nih.gov In the case of 1-Nonen-4-ol, 9-chloro-, the primary nature of the alkyl chloride suggests that it would likely undergo S(_N)2 reactions. Computational modeling could predict the reaction barriers for such substitutions and compare them with those for analogous bromo- or iodo- compounds.

Furthermore, the stereochemistry of the alcohol at the 4-position can influence the stereochemical outcome of reactions at other sites in the molecule, a factor that can be explored through computational modeling of different stereoisomers. acs.orgnih.gov A comprehensive structure-reactivity model for 1-Nonen-4-ol, 9-chloro- would therefore consider the electronic and steric effects of each functional group and their synergistic or antagonistic interactions.

Role of 1 Nonen 4 Ol, 9 Chloro As a Synthetic Building Block

Precursor in Natural Product Synthesis

The structural features of 1-Nonen-4-ol (B1595558), 9-chloro- make it an ideal starting material for the synthesis of several classes of natural products. Its linear nine-carbon chain, along with the strategically placed hydroxyl and chloro groups, serves as a foundational element for building more complex structures.

Synthesis of Polyols (e.g., bastimolide A and related polyketides)

While direct synthesis of bastimolide A using 1-Nonen-4-ol, 9-chloro- is not explicitly detailed in readily available literature, the structure of this chloro-alcohol lends itself to the iterative construction of polyol chains characteristic of polyketides. The synthesis of complex polyols often relies on the stereocontrolled introduction of hydroxyl groups. In a hypothetical synthetic route, the alkene of 1-Nonen-4-ol, 9-chloro- could be subjected to stereoselective dihydroxylation or epoxidation followed by ring-opening to install two adjacent hydroxyl groups. The existing alcohol at C-4 provides a chiral center that can direct the stereochemistry of subsequent reactions. The terminal chloro group at C-9 offers a handle for chain extension through nucleophilic substitution, allowing for the iterative addition of further carbon units and the introduction of additional hydroxyl functionalities, ultimately leading to the assembly of a complex polyol backbone.

Building Block for Chlorosulfolipids

Chlorosulfolipids are a class of natural products characterized by a long hydrocarbon chain adorned with multiple chlorine atoms and sulfate (B86663) groups. The synthesis of these intricate molecules is a significant challenge in organic chemistry. nih.gov The presence of both a hydroxyl and a chloro group in 1-Nonen-4-ol, 9-chloro- makes it a conceptually valuable synthon for the construction of chlorosulfolipid skeletons. The hydroxyl group can be sulfated, and the chloro group represents an existing halogenation on the carbon chain. Synthetic strategies towards chlorosulfolipids often involve the stereoselective introduction of chlorine atoms onto a long-chain alcohol. escholarship.orgnih.gov Starting with a molecule like 1-Nonen-4-ol, 9-chloro- could potentially streamline the synthesis by providing a pre-functionalized carbon chain, reducing the number of synthetic steps required to achieve the final complex structure.

Applications in Terpenoid and Fatty Acid Derivative Synthesis

The synthesis of terpenoids often involves the cyclization of linear isoprenoid precursors. kneopen.comnih.gov While not a traditional isoprenoid unit, the nine-carbon chain of 1-Nonen-4-ol, 9-chloro- can be envisioned as a component in the synthesis of modified or unnatural terpenoid structures. The alkene can participate in cyclization reactions, and the alcohol and chloride functionalities allow for further derivatization.

In the realm of fatty acid derivatives, the structure of 1-Nonen-4-ol, 9-chloro- is closely related to that of long-chain fatty alcohols and acids. rsc.org The terminal chloro group can be converted into other functional groups, such as a carboxylic acid via oxidation after a Grignard formation and reaction with carbon dioxide, or it can be a site for the attachment of other molecular fragments. This versatility allows for the synthesis of a wide range of modified fatty acid derivatives with potential applications in biochemistry and materials science.

Intermediate for Analogues and Derivatives with Modified Functional Groups

Beyond its direct application in natural product synthesis, 1-Nonen-4-ol, 9-chloro- serves as a valuable intermediate for the preparation of a diverse array of analogues and derivatives with tailored functional groups.

Synthesis of Halogenated Fatty Alcohols and Acids

Halogenated fatty acids and alcohols are of interest for their unique biological activities and as probes for studying lipid metabolism. 1-Nonen-4-ol, 9-chloro- is an excellent starting point for the synthesis of various halogenated derivatives. The existing chloro group can be displaced by other halogens, such as fluoride (B91410) or bromide, through Finkelstein-type reactions. Furthermore, the alkene can be hydrohalogenated to introduce an additional halogen atom at either the C-1 or C-2 position, depending on the reaction conditions. The secondary alcohol can also be converted to a halogen, providing access to di- and tri-halogenated nonane (B91170) derivatives. Subsequent oxidation of the alcohol or the terminal carbon can then yield the corresponding halogenated fatty acids.

Preparation of Heterocyclic Compounds

Based on a comprehensive review of available scientific literature, patents, and technical databases, there is no specific information regarding the application of 1-Nonen-4-ol, 9-chloro- as a precursor in material science for the synthesis of specialized polymers. Extensive searches did not yield any research findings, patents, or scholarly articles detailing the use of this specific chemical compound as a monomer or as a synthetic building block in the field of material science.

Consequently, it is not possible to provide a detailed article on the "Applications in Material Science Precursors (e.g., monomers for specialized polymers)" for 1-Nonen-4-ol, 9-chloro-, as there is no publicly available data to support such a discussion.

Broader Academic and Research Perspectives

Contribution to Green Chemistry Principles in Synthesis

The synthesis of complex molecules like 1-Nonen-4-ol (B1595558), 9-chloro- provides a fertile ground for the application and development of green chemistry principles. Traditional synthetic routes to such compounds might involve multiple steps with hazardous reagents and significant waste generation. However, a green chemistry approach would prioritize atom economy, the use of renewable feedstocks, and the reduction of energy consumption.

Key Green Chemistry Considerations for the Synthesis of 1-Nonen-4-ol, 9-chloro-:

Atom Economy: Designing synthetic pathways that incorporate the maximum number of atoms from the reactants into the final product. For instance, catalytic additions across the double bond would be favored over stoichiometric reactions that generate significant byproducts.

Use of Safer Solvents and Auxiliaries: Exploring the use of water, supercritical fluids, or ionic liquids as reaction media to replace volatile organic compounds (VOCs).

Energy Efficiency: Employing catalytic methods that allow for lower reaction temperatures and pressures, thereby reducing energy consumption. Microwave-assisted and photochemical reactions are promising avenues in this regard.

A hypothetical green synthetic route could involve the enzymatic hydroxylation of a long-chain chloroalkene, thereby introducing the alcohol functionality with high stereoselectivity and under environmentally benign conditions.

Advancements in Stereocontrol Methodologies

The presence of a chiral center at the C-4 position of 1-Nonen-4-ol, 9-chloro- makes it an excellent model for the development and refinement of stereocontrol methodologies. The ability to selectively synthesize one enantiomer over the other is of paramount importance in the synthesis of biologically active molecules.

Potential Stereoselective Synthetic Strategies:

Asymmetric Reduction: The synthesis of enantiomerically pure 1-Nonen-4-ol, 9-chloro- could be achieved through the asymmetric reduction of the corresponding ketone, 9-chloro-1-nonen-4-one. This can be accomplished using chiral reducing agents or through catalytic hydrogenation with a chiral catalyst.

Kinetic Resolution: A racemic mixture of 1-Nonen-4-ol, 9-chloro- could be resolved through enzymatic kinetic resolution. In this process, an enzyme selectively reacts with one enantiomer, allowing for the separation of the unreacted, enantiomerically enriched alcohol.

Substrate-Controlled Synthesis: The existing stereocenter could be used to direct the stereochemical outcome of subsequent reactions at other positions in the molecule, a concept known as substrate-controlled diastereoselection.